Suzuki–Miyaura Cross-Coupling Reactivity
Under identical microwave-assisted Suzuki–Miyaura conditions (Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃, K₂CO₃, dioxane/EtOH, 150 °C, 20 min), 6-bromoimidazo[1,2-a]pyridine achieves 100% conversion and 87–89% isolated yield with p-thiomethylphenylboronic acid [1]. In contrast, the 6-chloro analog consistently requires longer reaction times or higher catalyst loadings to approach similar conversion levels under comparable conditions, reflecting the inherently lower reactivity of the C–Cl bond in oxidative addition [1]. This differential reactivity is a direct consequence of the C–Br bond dissociation energy (≈285 kJ·mol⁻¹) vs. C–Cl (≈327 kJ·mol⁻¹).
| Evidence Dimension | Suzuki–Miyaura cross-coupling efficiency (microwave, 150 °C, 20 min) |
|---|---|
| Target Compound Data | 6‑Bromoimidazo[1,2‑a]pyridine: 100% conversion, 87–89% isolated yield |
| Comparator Or Baseline | 6‑Chloroimidazo[1,2‑a]pyridine: lower conversion/yield under identical conditions (exact yield not specified; reported as requiring longer times or higher catalyst loadings to match bromo efficiency) |
| Quantified Difference | Bromo analog achieves complete conversion in 20 min; chloro analog requires more forcing conditions to reach comparable conversion |
| Conditions | Pd(PPh₃)₄ or Pd(OAc)₂/PPh₃ (5 mol%), K₂CO₃, dioxane/EtOH, 150 °C, microwave irradiation, 20 min |
Why This Matters
For procurement decisions, the superior reactivity of the 6-bromo derivative translates to shorter reaction times, lower catalyst consumption, and higher throughput in parallel synthesis, directly reducing cost per successful coupling in library production.
- [1] Koubachi, J., El Kazzouli, S., Berteina-Raboin, S., Mouaddib, A., & Guillaumet, G. (2008). Efficient Microwave-Assisted Suzuki-Miyaura Cross-Coupling Reaction of 6-Halogenoimidazo[1,2-a]pyridines. Journal Marocain de Chimie Hétérocyclique, 7(1), 1–8. View Source
